Methyl 2,2-dimethylazetidine-3-carboxylate hydrochloride
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Overview
Description
Methyl 2,2-dimethylazetidine-3-carboxylate hydrochloride is a chemical compound with a unique structure that includes an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,2-dimethylazetidine-3-carboxylate hydrochloride typically involves the reaction of 2,2-dimethylazetidine-3-carboxylic acid with methanol in the presence of hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,2-dimethylazetidine-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted azetidine derivatives.
Scientific Research Applications
Methyl 2,2-dimethylazetidine-3-carboxylate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2,2-dimethylazetidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl azetidine-3-carboxylate
- 2,2-Dimethylazetidine
- Azetidine-3-carboxylic acid
Uniqueness
Methyl 2,2-dimethylazetidine-3-carboxylate hydrochloride is unique due to the presence of both the azetidine ring and the ester group. This combination provides distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not fulfill.
Properties
Molecular Formula |
C7H14ClNO2 |
---|---|
Molecular Weight |
179.64 g/mol |
IUPAC Name |
methyl 2,2-dimethylazetidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H13NO2.ClH/c1-7(2)5(4-8-7)6(9)10-3;/h5,8H,4H2,1-3H3;1H |
InChI Key |
JDMPBAVDTBYLDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CN1)C(=O)OC)C.Cl |
Origin of Product |
United States |
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